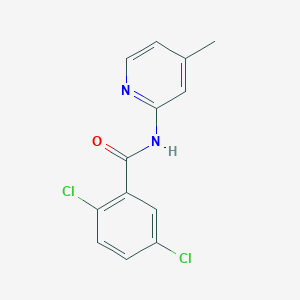![molecular formula C20H24ClFN2O2 B239712 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a small molecule drug that has been synthesized for various scientific research applications. It is commonly referred to as Cmpd-7 and is a potent and selective antagonist of the dopamine D3 receptor. The molecule has shown promising results in preclinical studies as a potential treatment for drug addiction and other neurological disorders.
作用機序
Cmpd-7 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain and has been implicated in reward processing and addiction. By blocking the dopamine D3 receptor, Cmpd-7 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have a high affinity for the dopamine D3 receptor and is selective for this receptor subtype. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, Cmpd-7 has been shown to reduce drug-seeking behavior and to reduce the rewarding effects of drugs of abuse.
実験室実験の利点と制限
The advantages of using Cmpd-7 in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its good pharmacokinetic properties. However, one limitation is that Cmpd-7 is currently only available as a research chemical and is not approved for clinical use.
将来の方向性
There are several future directions for the research on Cmpd-7. One area of interest is the potential for Cmpd-7 as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, which have also been linked to the dopamine D3 receptor. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Finally, there is a need for further studies to investigate the safety and efficacy of Cmpd-7 in humans.
合成法
The synthesis of Cmpd-7 involves several steps, starting with the reaction of 5-chloro-2-nitrobenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanamine to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
Cmpd-7 has been extensively studied for its potential as a treatment for drug addiction, specifically for cocaine and nicotine addiction. The dopamine D3 receptor has been implicated in the reward pathway of the brain and has been linked to addiction. Cmpd-7 has shown promising results in preclinical studies as a potential treatment by blocking the dopamine D3 receptor and reducing the rewarding effects of drugs of abuse.
特性
製品名 |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine |
|---|---|
分子式 |
C20H24ClFN2O2 |
分子量 |
378.9 g/mol |
IUPAC名 |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H24ClFN2O2/c21-18-5-6-20(26-15-16-3-1-2-4-19(16)22)17(13-18)14-23-7-8-24-9-11-25-12-10-24/h1-6,13,23H,7-12,14-15H2 |
InChIキー |
QUUHYGJFKGAQHE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
正規SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)






![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)